

# The Allosteric Inhibitor AS1134900: A Technical Overview of its Structure and Function

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule **AS1134900**, a novel inhibitor of NADP+-dependent malic enzyme 1 (ME1). This document details its chemical structure, mechanism of action, and the experimental data supporting its characterization as a highly selective, allosteric inhibitor.

## **Core Compound Details**

**AS1134900**, chemically identified as 6-[(7-methyl-2-propylimidazo[4,5-b]pyridin-4-yl)methyl]-2-[2-(1H-tetrazol-5-yl)phenyl]-1,3-benzothiazole, is a potent inhibitor of ME1.[1] Discovered through high-throughput screening, this compound has emerged as a significant tool for studying the roles of ME1 in various biological processes, particularly in cancer metabolism.[1] [2]



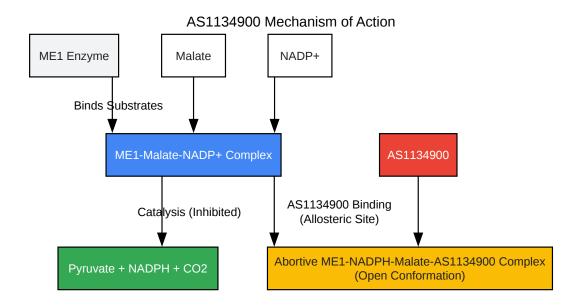
Property	Value	Reference
Chemical Name	6-[(7-methyl-2- propylimidazo[4,5-b]pyridin-4- yl)methyl]-2-[2-(1H-tetrazol-5- yl)phenyl]-1,3-benzothiazole	[1]
Target	NADP+-dependent malic enzyme 1 (ME1)	[1][3][4]
Inhibition Type	Allosteric, Uncompetitive	[1][3][4]
IC50	0.73 μΜ	[1][2]
Selectivity	Highly selective for ME1 over ME2	[1][3][4]

### **Mechanism of Action**

**AS1134900** functions as an uncompetitive inhibitor of ME1, meaning it binds to the enzyme-substrate complex.[1][5] This binding occurs at a novel allosteric site, distinct from the active site where malate and NADP+ bind.[1][3][4] X-ray crystallography has revealed that **AS1134900** binds to a pocket located between domains B and C of the ME1 protein.[1][5][6] This interaction stabilizes the open conformation of the enzyme, forming an abortive enzyme-NADPH-malate ternary complex and thus preventing the catalytic conversion of malate to pyruvate.[1][5]

The binding of **AS1134900** is facilitated by interactions with key amino acid residues. The benzothiazole moiety of **AS1134900** engages in  $\pi$ – $\pi$  stacking with Phe263, while the imidazo[4,5-b]pyridine moiety stacks with His321.[1] Additionally, a likely hydrogen bond forms between the imidazo[4,5-b]pyridine moiety and the carboxylate group of Asp485.[1]





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Caption: Allosteric inhibition of ME1 by AS1134900.

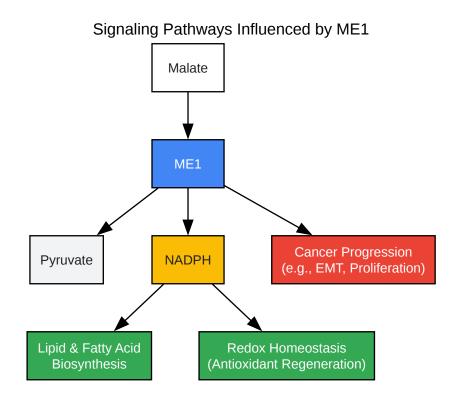
### **Signaling Pathways Involving ME1**

ME1 plays a crucial role in cellular metabolism, primarily through the production of NADPH and pyruvate from malate.[3][4][7] This function implicates ME1 in several key signaling pathways relevant to cancer biology.

- NADPH Production and Redox Homeostasis: ME1 is a significant source of cytosolic NADPH, which is essential for regenerating antioxidants like glutathione and thioredoxin.[8]
  This process helps cancer cells combat oxidative stress.[8]
- Lipid and Fatty Acid Biosynthesis: The NADPH produced by ME1 is a critical reducing equivalent for the synthesis of fatty acids and cholesterol, processes that are often upregulated in proliferating cancer cells.[1][7]



- Cancer Progression and Metastasis: Elevated ME1 expression has been linked to poor prognosis in various cancers.[9] It is implicated in promoting the epithelial-mesenchymal transition (EMT), a key process in metastasis.[8][9]
- Metabolic Reprogramming: ME1 is involved in metabolic reprogramming, including glutaminolysis, which supports the growth of certain cancers like pancreatic cancer.[5][7]



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Caption: Key cellular processes regulated by ME1 activity.

## **Experimental Protocols**

The characterization of **AS1134900** involved several key experimental procedures.

### **ME1 Enzymatic Assay**





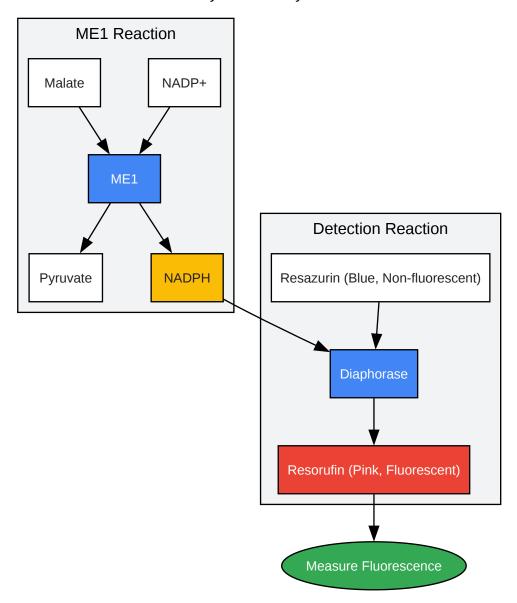


A diaphorase/resazurin-coupled assay was used for high-throughput screening to identify inhibitors of ME1.[1][2]

#### Methodology:

- Recombinant human ME1 is incubated with its substrates, malate and NADP+.
- The ME1-catalyzed reaction produces NADPH.
- Diaphorase then uses this NADPH to reduce resazurin (a blue, non-fluorescent dye) to resorufin (a pink, highly fluorescent product).
- The rate of resorufin production, measured by fluorescence, is proportional to ME1 activity.
- Potential inhibitors, such as AS1134900, are added to the reaction mixture to assess their effect on ME1 activity.





ME1 Enzymatic Assay Workflow

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